(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
This compound belongs to the class of benzo[d]thiazole derivatives featuring a thiazolidene-2-imine core, a privileged scaffold in medicinal chemistry due to its versatile bioactivity . Its structure includes:
- 7-Methyl substituent: Contributes to steric effects and lipophilicity.
- 3-Propyl chain: Increases hydrophobicity, which may influence membrane permeability.
- (Z)-Configuration: Dictates spatial orientation of the pivalamide moiety, critical for target binding.
The compound’s design aims to optimize pharmacokinetic properties while retaining biological efficacy, a strategy common in drug discovery for analogs in this class.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-7-10-19-13-12(21-6)9-8-11(2)14(13)22-16(19)18-15(20)17(3,4)5/h8-9H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGDRAAYRFAWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound notable for its unique structural features, including a benzo[d]thiazole moiety and a pivalamide group. This compound has garnered attention due to its potential biological activities, which are often associated with similar compounds in medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Key Functional Groups :
- Benzo[d]thiazole ring
- Pivalamide group
- Methoxy and propyl substituents
These functional groups are crucial for the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is still under investigation, but its structural characteristics suggest promising pharmacological potential.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzo[d]thiazole | Lacks dioxine ring | Antimicrobial |
| 7-Methylbenzo[d]thiazole | Similar thiazole unit | Anticancer |
| 5,6-Dihydrobenzo[d]dioxin | Lacks carboxamide | Anti-inflammatory |
The combination of the benzo[d]thiazole and pivalamide structures may enhance biological activity compared to simpler analogs.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, studies on related compounds suggest several potential pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator for various receptors, potentially enhancing or inhibiting their activity.
- Antimicrobial Action : The presence of the thiazole ring is often linked to antimicrobial properties, suggesting that this compound may exhibit similar effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of benzothiazole derivatives, with findings indicating that modifications to the benzothiazole structure can significantly impact biological activity.
Study Example
A study published in RSC Advances evaluated various benzothiazole derivatives for their anti-tubercular activities. The results indicated that certain substitutions on the benzothiazole ring led to enhanced potency against Mycobacterium tuberculosis. The IC50 values ranged from 0.08 to 11.1 μM, demonstrating a correlation between structural modifications and biological efficacy .
Future Directions
Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to assess efficacy against various disease models.
- Mechanistic Studies : Elucidating the specific biochemical pathways involved in its action.
- Safety Profiles : Evaluating toxicity and side effects through comprehensive safety assessments.
Comparison with Similar Compounds
Core Structural Similarities and Differences
Shared Features :
Key Differences :
Physicochemical Properties
- Melting Point: The analog with nitro and chloro groups () exhibits a higher melting point (180–182°C) due to strong intermolecular interactions (e.g., dipole-dipole from NO2) . The target compound’s methoxy and propyl groups may lower its melting point.
- Solubility : The nitro group in the analog reduces aqueous solubility, whereas the target’s methoxy group could improve it marginally.
Implications for Drug Development
- Target Compound Advantages :
- Reduced mutagenic risk (absence of nitro groups).
- Improved pharmacokinetics via balanced lipophilicity.
- Challenges: Potential trade-off between solubility and membrane permeability. Stereochemical stability (Z-configuration) under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
